11,13-Octadecadienoic acid, (11E,13E)-

CAS No.:

Cat. No.: VC13868924

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H32O2 |

|---|---|

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (11E,13E)-octadeca-11,13-dienoic acid |

| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-8H,2-4,9-17H2,1H3,(H,19,20)/b6-5+,8-7+ |

| Standard InChI Key | JGFMXQLVWUGIPI-BSWSSELBSA-N |

| Isomeric SMILES | CCCC/C=C/C=C/CCCCCCCCCC(=O)O |

| SMILES | CCCCC=CC=CCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCC=CC=CCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

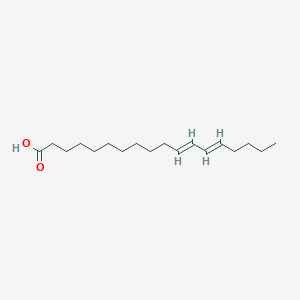

11,13-Octadecadienoic acid, (11E,13E)-, has the molecular formula and a molecular weight of 280.445 g/mol . The "11E,13E" designation indicates that both double bonds adopt a trans configuration, distinguishing it from cis isomers such as (11Z,13Z)- or mixed configurations like (11Z,13E)-. This stereochemical arrangement influences the molecule’s physical properties, including melting point and solubility, though specific values for this isomer remain unreported in the literature .

The compound’s structure can be represented using SMILES notation as O=C(O)CCCCCCC/C=C\C=C\CCCCCC, highlighting the carboxyl group at one terminus and the conjugated trans double bonds. Its exact mass is 280.240 g/mol, with a topological polar surface area (PSA) of 37.3 Ų and a calculated octanol-water partition coefficient (LogP) of 5.88 , suggesting moderate hydrophobicity.

Biosynthetic Pathways and Natural Occurrence

Synthetic Approaches

Biological Activity and Mechanistic Insights

Implications for the (11E,13E) Isomer

The trans configuration of the double bonds in (11E,13E)-11,13-octadecadienoic acid may influence its membrane fluidity and receptor binding compared to cis isomers. For example, conjugated linoleic acids (CLAs) with trans double bonds exhibit distinct signaling properties in adipocytes and immune cells . By analogy, the (11E,13E) isomer could modulate peroxisome proliferator-activated receptors (PPARs) or NF-κB pathways, though experimental validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume